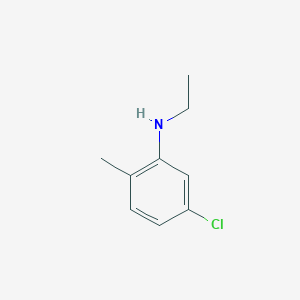
1-Bromo-2,3,3-trifluorobutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2,3,3-trifluorobutane is an organic compound with the molecular formula C4H6BrF3 It is a halogenated butane derivative, characterized by the presence of bromine and three fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Bromo-2,3,3-trifluorobutane can be synthesized through several methods. One common approach involves the bromination of 2,3,3-trifluorobutene. The reaction typically requires the presence of a brominating agent such as bromine (Br2) and a suitable solvent. The reaction is carried out under controlled temperature conditions to ensure the selective addition of bromine to the desired position on the butane backbone .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors, precise temperature control, and continuous monitoring to achieve high yields and purity. The bromination reaction is optimized to minimize by-products and ensure efficient conversion of starting materials .
Chemical Reactions Analysis
Types of Reactions: 1-Bromo-2,3,3-trifluorobutane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions (OH-) or amines, leading to the formation of different derivatives.
Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) in a suitable solvent.
Elimination Reactions: Often require a strong base such as potassium tert-butoxide (KOtBu) and elevated temperatures.
Oxidation and Reduction: May involve oxidizing agents like potassium permanganate (KMnO4) or reducing agents like lithium aluminum hydride (LiAlH4).
Major Products:
Substitution: Formation of alcohols, amines, or other substituted derivatives.
Elimination: Formation of alkenes.
Oxidation and Reduction: Formation of corresponding oxidized or reduced products.
Scientific Research Applications
1-Bromo-2,3,3-trifluorobutane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce bromine and fluorine functionalities into complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 1-Bromo-2,3,3-trifluorobutane involves its interaction with various molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The compound’s effects are mediated through its ability to undergo substitution and elimination reactions, leading to the formation of active intermediates that can interact with biological targets .
Comparison with Similar Compounds
- 1-Bromo-4,4,4-trifluorobutane
- 2-Bromo-4,4,4-trifluorobutane
- 1-Bromo-2,3,4-trichloro-1,1,2-trifluorobutane
- 4-Bromo-1,2-dichloro-1,1,2-trifluorobutane
- 1-Bromo-2-methyl-4,4,4-trifluorobutane
- 1,1,1-Trifluorobutane
Uniqueness: 1-Bromo-2,3,3-trifluorobutane is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of both bromine and trifluoromethyl groups enhances its reactivity and potential for diverse applications. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable for specialized synthetic and industrial applications .
Properties
Molecular Formula |
C4H6BrF3 |
|---|---|
Molecular Weight |
190.99 g/mol |
IUPAC Name |
1-bromo-2,3,3-trifluorobutane |
InChI |
InChI=1S/C4H6BrF3/c1-4(7,8)3(6)2-5/h3H,2H2,1H3 |
InChI Key |
HZIORBLHGTXADF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(CBr)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


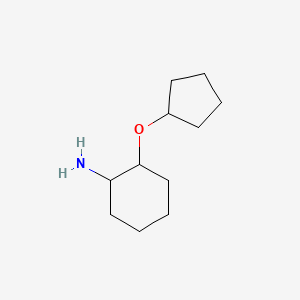
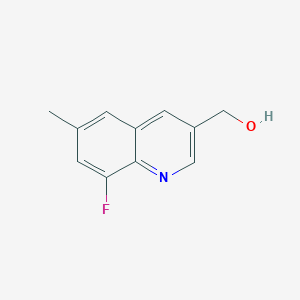
![4-[(But-3-yn-2-yl)amino]-6-methylpyridine-3-carboxylic acid](/img/structure/B13272494.png)
![{1-[(piperidin-4-yl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13272501.png)
![2-{[(2,4-Difluorophenyl)methyl]amino}butan-1-ol](/img/structure/B13272513.png)
![4-[(Butan-2-yl)amino]benzonitrile](/img/structure/B13272521.png)
![3-Bromo-4-[(1,1,1-trifluoropropan-2-yl)oxy]oxolane](/img/structure/B13272526.png)
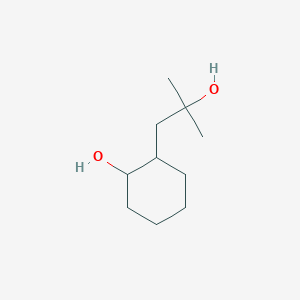

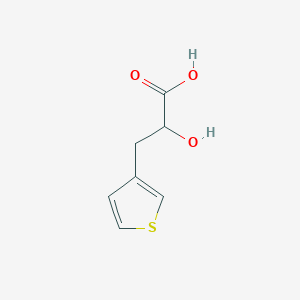
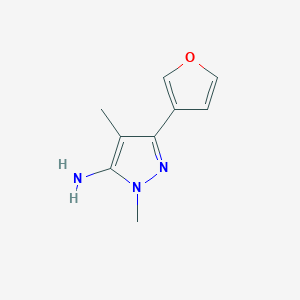
![6-Methyl-2-[2-(methylamino)ethyl]-3,4-dihydropyrimidin-4-one](/img/structure/B13272546.png)

